![molecular formula C18H13N3O2 B2409614 3-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034464-14-5](/img/structure/B2409614.png)
3-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of p-Anisaldehyde with Ethanol under reflux conditions .Molecular Structure Analysis
The molecule consists of a pyridine ring with a nitrile group attached to the 3-position .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Nicotinonitrile or 3-cyanopyridine is an organic compound with the formula NCC 5 H 4 N . It is a colorless solid, highly soluble in water and other polar solvents .Scientific Research Applications
Multicomponent Synthesis of Thieno[2,3-b]pyridines
Researchers developed a method for synthesizing thieno[2,3-b]pyridines by condensing aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents. This research contributes to the understanding of the structure and potential applications of heterocyclic compounds, which can be pivotal in pharmaceutical and material sciences (Dyachenko et al., 2019).
Colorimetric Sensing of Fluoride Anions
A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives revealed their solid-state properties and hydrogen bonding interactions. Notably, a derivative with a 3,5-dinitrophenyl group demonstrated a color transition in response to fluoride anions, indicating its potential as a colorimetric sensor for fluoride detection in various applications (Younes et al., 2020).
Synthesis of Pyrazolo[4,3-g][1,3]benzothiazole
The synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole was achieved through various reactions, starting from N-methylation of 5-nitro-1H-indazole. The final product and its transformations, including formylation and acylation, present potential applications in developing novel compounds with specific properties (El’chaninov et al., 2018).
Agricultural Bioactivity of Polysubstituted Pyridine Derivatives
Research on polysubstituted pyridine derivatives, such as α-[2-methyl-5-cyano4-(furan-2-yl)-3-ethoxycarboxyl-pyridine-6-thio]acetamide, highlighted their potential fungicidal and herbicidal activities. These findings suggest the compounds' utility in agricultural applications, offering alternatives for pest and weed management (Zheng & Su, 2005).
Synthesis and Anticancer Activity of Bipyridine Derivatives
6-Amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and its analog were synthesized and characterized. Their potential anticancer activity was suggested based on molecular docking studies, indicating their interaction with the colchicine binding site of tubulin, which may contribute to inhibiting tubulin polymerization (Jayarajan et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-cyano-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c19-9-13-2-1-3-15(8-13)18(22)21-11-14-4-5-17(20-10-14)16-6-7-23-12-16/h1-8,10,12H,11H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROUWKCFJCOWBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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